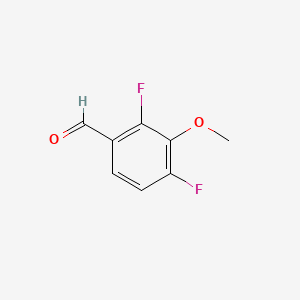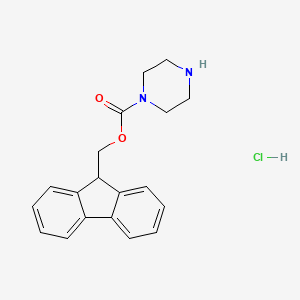
Fmoc-piperazine hydrochloride
Overview
Description
Fmoc-piperazine hydrochloride: is a chemical compound widely used in the field of peptide synthesis. It is a derivative of piperazine, a nitrogen-containing heterocycle, and is often employed as a deprotection reagent in solid-phase peptide synthesis. The compound is known for its efficiency in removing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids, facilitating the synthesis of peptides.
Mechanism of Action
Target of Action
Fmoc-piperazine hydrochloride, also known as Fmoc-paz HCl, is primarily used in the field of peptide synthesis . Its primary target is the amino group of an amino acid that is being incorporated into a peptide chain . The Fmoc group serves as a protecting group for the amino group during the synthesis process .
Mode of Action
The Fmoc group is attached to the amino group of an amino acid to prevent unwanted reactions during the peptide synthesis process . When it’s time for the amino acid to be incorporated into the peptide chain, the Fmoc group is removed through a process called deprotection . This deprotection is achieved through the use of a secondary amine, such as piperazine . Piperazine can cause complete removal of the Fmoc group in less than a minute .
Biochemical Pathways
The removal of the Fmoc group is a critical step in the solid-phase peptide synthesis (SPPS) pathway . This process allows for the controlled assembly of peptides, one amino acid at a time . The use of this compound can reduce side reactions such as aspartimide formation and epimerization , which can significantly affect the properties of the synthesized peptide .
Result of Action
The use of this compound in peptide synthesis results in the efficient and rapid deprotection of the Fmoc group . This allows for the successful synthesis of peptides, including ones of significant size and complexity . It also reduces the occurrence of deletion sequences, which can significantly affect the properties of the target peptide .
Action Environment
The efficiency of Fmoc deprotection by piperazine can be influenced by the solvent used. For example, piperazine can significantly reduce the formation of diketopiperazine, a common side reaction in SPPS, when used in DMF or NMP . Furthermore, the use of piperazine is considered a safer and more effective alternative to piperidine in Fmoc-SPPS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-piperazine hydrochloride typically involves the reaction of piperazine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Fmoc-piperazine hydrochloride primarily undergoes deprotection reactions, where it removes the Fmoc group from amino acids. This reaction is a type of substitution reaction, where the Fmoc group is replaced by a hydrogen atom.
Common Reagents and Conditions: The deprotection reaction typically employs secondary amines such as piperidine or piperazine in a polar solvent like dimethylformamide or N-methyl-2-pyrrolidone. The reaction is carried out at room temperature and is usually complete within a few minutes.
Major Products Formed: The major product formed from the deprotection reaction is the free amino acid, which can then be used in further peptide synthesis steps. The by-products include the Fmoc group, which is released as a dibenzofulvene intermediate and subsequently trapped by the secondary amine to form stable adducts.
Scientific Research Applications
Chemistry: In chemistry, Fmoc-piperazine hydrochloride is extensively used in solid-phase peptide synthesis. It facilitates the stepwise assembly of peptides by efficiently removing the Fmoc protecting group from amino acids.
Biology: In biological research, the compound is used to synthesize peptides and proteins for various studies, including enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions.
Medicine: In medicine, this compound is employed in the synthesis of peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays.
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs. It is also utilized in the synthesis of complex organic molecules and intermediates.
Comparison with Similar Compounds
- Piperidine
- 4-Methylpiperidine
- Pyrrolidine
Comparison: Fmoc-piperazine hydrochloride is unique in its ability to efficiently remove the Fmoc protecting group with minimal side reactions. Compared to piperidine, it offers a safer and less toxic alternative for Fmoc deprotection. 4-Methylpiperidine and pyrrolidine are also used for Fmoc removal, but they may not be as efficient or may require different reaction conditions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWMXZSFRQQDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373260 | |
| Record name | Fmoc-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-22-0 | |
| Record name | Fmoc-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Fluorenylmethyloxycarbonyl)-piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



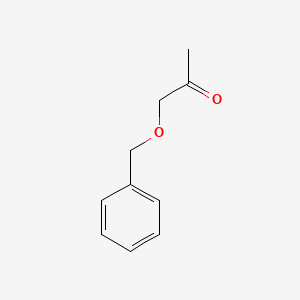
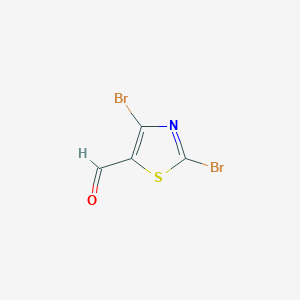
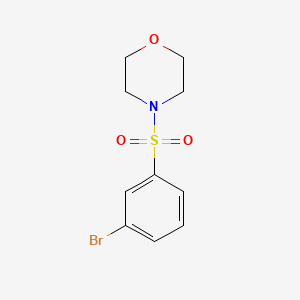

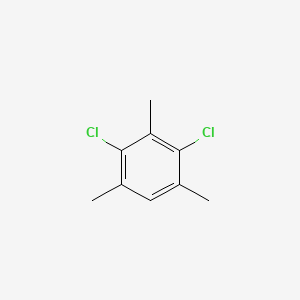
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)
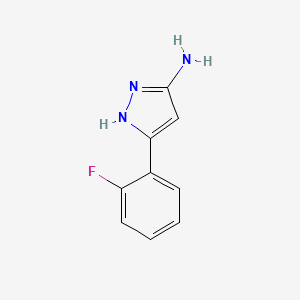
![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
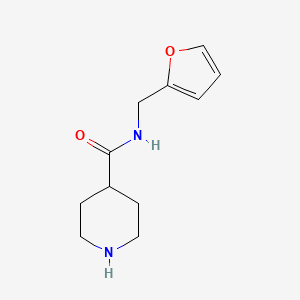
![2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1333967.png)
